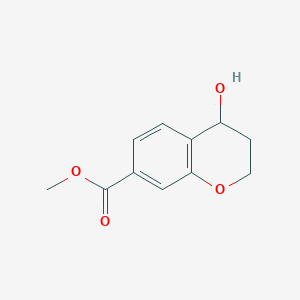

methyl 4-hydroxychroman-7-carboxylate

Descripción general

Descripción

methyl 4-hydroxychroman-7-carboxylate is a naturally occurring compound found in various plants. It has gained significant attention in recent years due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxychroman-7-carboxylate typically involves the esterification of 4-Hydroxychromane-7-carboxylic acid with methanol. This reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.

Análisis De Reacciones Químicas

Types of Reactions

methyl 4-hydroxychroman-7-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of 4-oxo-chromane-7-carboxylic acid methyl ester.

Reduction: Formation of 4-hydroxychromane-7-carboxylic acid.

Substitution: Formation of 4-chlorochromane-7-carboxylic acid methyl ester.

Aplicaciones Científicas De Investigación

Biological Activities

Methyl 4-hydroxychroman-7-carboxylate and its derivatives have been studied for a range of biological activities:

- Anticancer Properties : Research indicates that coumarin derivatives exhibit significant antitumor activity. For example, hybrid compounds combining coumarin with other pharmacophores have shown effectiveness against Ehrlich Ascites Carcinoma cells, leading to a notable decrease in tumor cell viability and the induction of apoptosis through antioxidant mechanisms .

- Antioxidant Activity : The compound has been linked to enhanced antioxidant capacity, which is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that these compounds can protect cellular structures from oxidative damage, thereby contributing to overall health .

- Antimicrobial Effects : Coumarins are known for their antimicrobial properties, with this compound showing potential against various pathogens. This property makes it a candidate for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound typically involves several chemical reactions, including:

- Pechmann Condensation : This classical method is often employed to synthesize coumarin derivatives. The reaction involves the condensation of phenols with β-ketoesters in the presence of Lewis acids, which facilitates the formation of the chroman structure .

- Optimized Synthesis Conditions : Recent studies have focused on optimizing the reaction conditions to improve yield and reduce reaction time. For instance, using trifluoroacetic acid as a catalyst has been identified as effective for synthesizing 7-hydroxy-4-substituted coumarins under mild conditions .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Case Study on Antitumor Activity : In a study assessing the compound's efficacy against cancer cells, it was found that treatment led to a significant reduction in tumor growth in animal models. The study utilized molecular docking techniques to predict interactions with cancer cell receptors, confirming its potential as a chemotherapeutic agent .

- Case Study on Antioxidant Properties : Another investigation focused on the antioxidant effects of coumarin derivatives, showing that they could significantly enhance the total antioxidant capacity in vivo. This study provided insights into their protective effects against liver and kidney damage caused by oxidative stress .

Mecanismo De Acción

The mechanism of action of methyl 4-hydroxychroman-7-carboxylate involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage to cells. Additionally, it may interact with specific enzymes and receptors, modulating their activity and contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxycoumarin: Another hydroxylated chromane derivative with anticoagulant properties.

Chromane-2-carboxylic acid methyl ester: A structurally similar compound with different functional groups.

Uniqueness

methyl 4-hydroxychroman-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Actividad Biológica

Methyl 4-hydroxychroman-7-carboxylate, a compound belonging to the chroman family, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a chroman backbone with a hydroxyl group at the 4-position and a carboxylate group at the 7-position. This structure is significant as it influences the compound's interaction with biological systems.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that compounds with similar structures to this compound showed significant inhibition of lipid peroxidation and enhanced total antioxidant capacity in biological assays .

2. Antitumor Effects

The compound has been investigated for its antitumor potential. In vivo studies using Ehrlich Ascites Carcinoma (EAC) models revealed that derivatives of chroman, including this compound, significantly reduced tumor cell viability and induced apoptosis in cancer cells . The mechanism involves the modulation of apoptotic pathways and antioxidant responses.

3. Melanogenesis Stimulation

Recent findings suggest that this compound enhances melanogenesis in B16-F10 melanoma cells. This effect is mediated through the upregulation of melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2, as well as the transcription factor MITF (Microphthalmia-associated transcription factor). The compound activates several signaling pathways, including Wnt/β-catenin and MAPK pathways, which are critical for melanin synthesis .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Signaling Pathways : The compound influences key signaling pathways such as AKT and PKA/CREB, which are involved in cell survival and metabolism .

- Enzyme Modulation : It enhances the expression of enzymes related to melanogenesis and apoptosis, demonstrating its multifaceted role in cellular regulation.

Case Studies

Propiedades

IUPAC Name |

methyl 4-hydroxy-3,4-dihydro-2H-chromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6,9,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFICZGOSAKNVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(CCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.